(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a tert-butyl group, and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate as a precursor, which is then subjected to various chemical reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTAOUUEQHKLIU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460558 | |
Record name | 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-48-3 | |
Record name | 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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